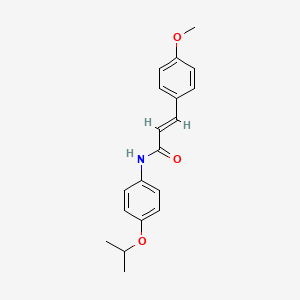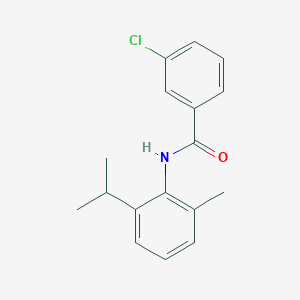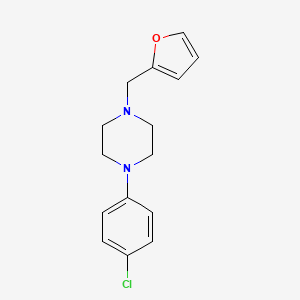![molecular formula C17H23N3O2 B5683707 7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)
7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one, also known as MPDL3280A, is a small molecule drug that is currently being developed as an immunotherapy for cancer treatment. It belongs to the class of drugs known as immune checkpoint inhibitors, which work by blocking the PD-L1 protein on cancer cells, allowing the immune system to recognize and attack them.
Mechanism of Action
7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one works by blocking the PD-L1 protein on cancer cells, which normally binds to the PD-1 receptor on T cells and inhibits their activity. By blocking this interaction, 7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one allows the immune system to recognize and attack cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one has been shown to increase the activity of T cells and other immune cells, leading to the destruction of cancer cells. It has also been shown to reduce the number of regulatory T cells, which can suppress the immune response. Additionally, it has been shown to increase the production of cytokines, which are important signaling molecules involved in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of 7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one for lab experiments is that it has been extensively studied and has a good safety profile, making it a reliable tool for researchers. However, one limitation is that it is a small molecule drug and may not accurately reflect the complex interactions between immune cells and cancer cells in vivo.
Future Directions
There are several potential future directions for the development of 7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one and other immune checkpoint inhibitors. One area of research is the development of combination therapies, where multiple drugs are used together to enhance the immune response and improve treatment outcomes. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with immune checkpoint inhibitors. Finally, there is ongoing research into the development of new immune checkpoint inhibitors that target different proteins and pathways involved in the immune response.
Synthesis Methods
The synthesis of 7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one involves several steps, starting with the reaction of 3-pyridinepropanoic acid with 2-amino-2-methyl-1-propanol to form the corresponding amide. This is then subjected to cyclization with 1,1'-carbonyldiimidazole to yield the spirocyclic lactam. The final step involves the introduction of the 7-methyl group through a palladium-catalyzed coupling reaction with 7-methyl-6-nitro-2,1,3-benzoxadiazole.
Scientific Research Applications
7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has shown promising results in the treatment of various solid tumors, including lung cancer, melanoma, and bladder cancer. It has also been shown to have a good safety profile and tolerability in patients.
properties
IUPAC Name |
7-methyl-2-(3-pyridin-3-ylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-19-10-3-7-17(16(19)22)8-11-20(13-17)15(21)6-5-14-4-2-9-18-12-14/h2,4,9,12H,3,5-8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWARWIILOSKDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)
![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B5683658.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)
![4-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]phenyl acetate](/img/structure/B5683662.png)


![2-methoxy-N-({5-[(4-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683674.png)
![N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B5683682.png)



